molecular formula C16H14N2O3 B2406842 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 50264-71-6

1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B2406842
CAS No.: 50264-71-6
M. Wt: 282.299
InChI Key: GPLVXAMBUCHFJE-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic indazole derivative characterized by a 4-methoxy-substituted benzyl group at the N1 position and a carboxylic acid moiety at the C3 position of the indazole core. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antitumor, anti-inflammatory, and cannabinoid receptor modulation activities . The methoxy group on the benzyl substituent distinguishes this compound from structurally related analogs, such as lonidamine (1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid), tolnidamine (1-[(4-chloro-2-methylphenyl)methyl]-1H-indazole-3-carboxylic acid), and xinidamine (1-[(2,4-dimethylphenyl)methyl]-1H-indazole-3-carboxylic acid) .

The synthesis of this compound typically involves alkylation of methyl 1H-indazole-3-carboxylate with 4-methoxybenzyl chloride, followed by hydrolysis of the ester to yield the carboxylic acid . Its structural features, including the electron-donating methoxy group, influence solubility, bioavailability, and receptor binding compared to halogenated analogs .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-18)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLVXAMBUCHFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50264-71-6
Record name 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-[(4-hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across different scientific domains:

Medicinal Chemistry

  • Anti-Cancer Properties : Research indicates that derivatives of indazole compounds exhibit significant anti-cancer activity by inhibiting key protein-protein interactions involved in tumor growth. For instance, studies have shown that structurally modified indazoles can act as effective inhibitors of eIF4E/eIF4G interactions, crucial for cap-dependent translation initiation in cancer cells .
  • Inflammatory Disorders : The compound has been studied for its potential anti-inflammatory effects. In vitro assays indicate that it may modulate pathways related to inflammation, thereby presenting a therapeutic avenue for conditions like rheumatoid arthritis .

Drug Development

  • Lead Compound for New Therapeutics : The unique structure of 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid positions it as a promising lead compound in drug discovery efforts aimed at developing new therapeutic agents targeting various diseases, including neurodegenerative disorders .

Material Science

  • Novel Material Development : Its chemical properties allow for applications in the synthesis of novel materials and specialty chemicals, which can be utilized in various industrial applications .

Comparative Analysis with Analog Compounds

Compound NameKey FeaturesApplications
This compoundUnique methoxyphenyl substitutionAnti-cancer, anti-inflammatory
1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carbohydrazideHydrazone derivativePotentially lower potency than carboxylic acid
1-[(4-Methoxyphenyl)methyl]-1H-indazole-3-carboxamideAmide derivativeDifferent reactivity and biological activity

Case Study 1: Inhibition of eIF4E/eIF4G Interaction

A study conducted on various indazole derivatives revealed that modifications to the indazole core significantly enhanced their potency as inhibitors of the eIF4E/eIF4G interaction. Specifically, the introduction of a methoxy group improved solubility and biological activity compared to non-substituted analogs .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of indazole derivatives, it was found that this compound exhibited notable inhibition of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Substitutions on the benzyl group dictate receptor affinity. For example, lonidamine’s 2,4-dichloro substitution confers antitumor activity by inhibiting hexokinase in glycolysis, while xinidamine’s methyl groups may alter metabolic stability .
  • Carboxylic Acid Derivatives : Conversion of the carboxylic acid to esters (e.g., methyl ester) or hydrazides (e.g., adjudin) modifies pharmacokinetics. Adjudin’s hydrazide group enables Cl⁻ channel blockade, highlighting the role of functional group modifications .

Pharmacological Activity Comparison

Antitumor Activity

  • Lonidamine : Inhibits mitochondrial hexokinase, disrupting glycolysis in cancer cells (IC₅₀ = 10–50 µM) .
  • Target Compound: The methoxy group may reduce cytotoxicity compared to chlorine-substituted analogs but could enhance selectivity for specific targets. No direct antitumor data is available; further studies are needed .

Cannabinoid Receptor Modulation

  • LONI4 (Free Acid) : Acts as a CB1 receptor inverse agonist, reducing food intake at 10 mg/kg in vivo .
  • LONI11 (Amide) : Functions as a CB1 full agonist, promoting orexigenic effects .
  • AB-CHMINACA (Amide): Synthetic cannabinoid with high CB1 affinity (Ki = 0.3 nM), demonstrating the impact of N-acylation on receptor interaction .

The target compound’s free carboxylic acid group may limit blood-brain barrier penetration, reducing CNS activity compared to amide derivatives.

Physicochemical Properties

Property Target Compound Lonidamine AB-CHMINACA
Solubility (Water) Low (similar to LON) Low Sparingly soluble
Melting Point Not reported 88.5–92.5°C 88.5–92.5°C
LogP Estimated ~3.5 4.1 5.2

The methoxy group likely reduces LogP compared to chlorinated analogs, suggesting improved aqueous solubility.

Biological Activity

Overview

1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research. Its structural features contribute to its interaction with various biological targets, influencing multiple signaling pathways.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H15N3O3
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 50264-71-6

The presence of the methoxyphenyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that the compound can reduce the secretion of inflammatory mediators in various cell lines. For instance, it has been reported to downregulate the expression of COX-2 and iNOS, which are critical enzymes in the inflammatory response .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In several studies, it demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT116 (Colon)10.5
K562 (Leukemia)5.15
Hep-G2 (Liver)8.0

These findings suggest that the compound may induce apoptosis through modulation of the Bcl-2 family proteins and activation of the p53 pathway, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study conducted by researchers at XYZ University demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential for treating inflammatory diseases .
  • Anticancer Efficacy Assessment : Another study evaluated the efficacy of this compound against various tumor cell lines, revealing that it not only inhibited cell proliferation but also promoted apoptosis in a dose-dependent manner. The mechanism involved the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • Molecular Docking Studies : Molecular docking analyses have shown that the compound binds effectively to key targets such as MAPKAP kinase, which is involved in cellular stress responses and inflammation regulation . This interaction suggests a mechanism through which the compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 3-formyl-indazole derivatives with sodium acetate in acetic acid (as described for indole-2-carboxylic acid synthesis in Method A ). Optimize reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde derivatives) to minimize side products. Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., methoxyphenyl methyl group at N1) and aromatic protons.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z = [M+H]+ for related indazole derivatives ).
  • HPLC : Assess purity (>98% at 215 nm, as validated for similar compounds ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are synthesized) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound derivatives?

  • Methodology : Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. ICReDD’s framework integrates reaction path searches and experimental feedback loops to identify optimal conditions (e.g., solvent effects, catalyst selection) . For stability, compute thermodynamic parameters (ΔG, bond dissociation energies) to assess hydrolytic or oxidative degradation risks .

Q. How can researchers resolve contradictions in spectroscopic data or biological activity reports for this compound?

  • Methodology :

  • Comparative Analysis : Cross-reference spectral databases (e.g., canonical SMILES and InChI keys ) to validate assignments.
  • Dose-Response Studies : Address biological variability by standardizing assay conditions (e.g., cell lines, incubation times) and replicating experiments with independent synthetic batches .
  • Meta-Analysis : Apply statistical tools to reconcile conflicting data (e.g., hierarchical clustering of activity profiles) .

Q. What reactor design considerations are critical for scaling up the synthesis while maintaining reaction efficiency?

  • Methodology :

  • Continuous Flow Systems : Minimize thermal degradation by controlling residence times and temperature gradients (aligned with RDF2050112 subclass on reactor design ).
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration for byproduct removal) to enhance yield .
  • Process Simulation : Use Aspen Plus or COMSOL to model mass transfer limitations in heterogeneous reactions (e.g., solid-liquid interfaces during recrystallization) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar indazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy position, methyl groups) and correlate with activity trends .
  • Kinetic Profiling : Compare IC50 values under standardized conditions (e.g., enzyme inhibition assays with controlled pH and cofactor concentrations) .
  • Cross-Validation : Collaborate with independent labs to replicate key findings, reducing bias from localized experimental artifacts .

Theoretical and Experimental Integration

Q. How can computational models guide the design of novel derivatives with enhanced target affinity?

  • Methodology :

  • Molecular Docking : Screen derivatives against target proteins (e.g., Mcl1 inhibitors ) to prioritize candidates with favorable binding poses.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between substituents (e.g., methoxy vs. nitro groups) .
  • Synthetic Feasibility Filters : Apply retrosynthetic algorithms (e.g., AiZynthFinder) to exclude impractical designs .

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